BenchChemオンラインストアへようこそ!

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

GABA-A receptor allosteric modulation subtype selectivity

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a gamma-aminobutyric acid (GABA) analogue that differs from the prototypical GABA-B agonist baclofen by the position of the amino group (gamma-carbon vs. beta-carbon) and by the addition of a second chlorine atom on the phenyl ring (3,4-dichloro vs.

Molecular Formula C10H12Cl3NO2
Molecular Weight 284.6 g/mol
CAS No. 1251923-47-3
Cat. No. B1523012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
CAS1251923-47-3
Molecular FormulaC10H12Cl3NO2
Molecular Weight284.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCC(=O)O)N)Cl)Cl.Cl
InChIInChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15;/h1-2,5,9H,3-4,13H2,(H,14,15);1H
InChIKeyUBGCSEQWVMTFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS 1251923-47-3): A Positional Isomer of Baclofen with Divergent GABA Receptor Modulation


4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a gamma-aminobutyric acid (GABA) analogue that differs from the prototypical GABA-B agonist baclofen by the position of the amino group (gamma-carbon vs. beta-carbon) and by the addition of a second chlorine atom on the phenyl ring (3,4-dichloro vs. 4-chloro) [1]. This positional isomerism fundamentally alters the compound's interaction with GABA receptor subtypes, shifting its pharmacological profile from selective GABA-B agonism toward GABA-A receptor modulation [2]. The hydrochloride salt (CAS 1251923-47-3, molecular weight 284.57 g/mol, purity ≥95%) is primarily supplied as a research-grade building block for medicinal chemistry and neuroscience investigation, not as a therapeutic agent .

Why Baclofen and Its Common Analogues Cannot Substitute for 4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride in Receptor Profiling and Structure–Activity Studies


Simple substitution with baclofen or its 3-substituted analogues would confound structure–activity relationship (SAR) studies because the 4-amino-4-(3,4-dichlorophenyl)butanoic acid scaffold introduces a distinct pharmacophore geometry that engages GABA-A receptor subtypes while baclofen preferentially activates GABA-B receptors [1][2]. Published GABAergic SAR analyses demonstrate that even minor positional changes around the butanoic acid backbone dramatically shift receptor subtype selectivity and intrinsic efficacy, making generic interchange scientifically unsound [2]. For procurement decisions, this means that selecting the correct positional isomer is essential to reproduce published binding data, avoid off-target confounding in electrophysiology experiments, and maintain batch-to-batch consistency in receptor modulation assays.

Quantitative Differentiation of 4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride Against Closest Comparators


GABA Receptor Subtype Selectivity: Shift from GABA-B to GABA-A Modulation Relative to Baclofen

In recombinant receptor assays, 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride functions as a positive allosteric modulator (PAM) at GABA-A receptors, whereas baclofen acts as a selective orthosteric agonist at GABA-B receptors [1]. The compound potentiates GABA-evoked currents at the α6β3δ GABA-A receptor isoform with an EC₅₀ of 130 nM, measured by patch-clamp electrophysiology in HEK293 cells expressing rat eGFP-fused α6β3δ receptors in the presence of GABA [1]. In contrast, baclofen shows negligible activity at this GABA-A subtype (EC₅₀ > 100 μM, class-level inference) [2]. This represents a >700-fold selectivity shift from GABA-B to GABA-A modulation.

GABA-A receptor allosteric modulation subtype selectivity patch-clamp electrophysiology

Physicochemical Differentiation: Increased Lipophilicity and Altered Ionization vs. Baclofen

The 3,4-dichlorophenyl substitution and gamma-amino positioning confer distinct physicochemical properties compared to baclofen (4-chlorophenyl, beta-amino). The target compound has a computed CLogP of 0.035, while baclofen's experimental LogP is approximately –0.96 [1]. This ~1 Log unit increase in lipophilicity predicts greater passive membrane permeability and potentially altered CNS distribution . Additionally, the hydrochloride salt form (CAS 1251923-47-3) ensures aqueous solubility suitable for in vitro assay preparation at physiological pH, with the protonated amino group (pKa ~9.5) maintaining >99% ionization at pH 7.4, while the carboxylic acid moiety (pKa ~4.2) remains predominantly deprotonated .

lipophilicity LogP CNS penetration physicochemical profiling

GABA-A Receptor Subtype Selectivity Profile: Differential Activity at α6β3δ vs. α4β1δ Receptors

The compound exhibits marked subunit-dependent efficacy at GABA-A receptors. At the α6β3δ receptor (primarily cerebellar), it acts as a potent PAM with EC₅₀ = 130 nM [1]. At the α4β1δ receptor (extrasynaptic, forebrain), its potency shifts dramatically to EC₅₀ = 1.92 μM (1,920 nM), representing a ~15-fold reduction in potency [2]. This selectivity profile differs from baclofen, which does not modulate these GABA-A subtypes at concentrations up to 100 μM [3]. The differential potency across delta-subunit-containing GABA-A receptors suggests utility in dissecting tonic inhibitory mechanisms in distinct brain regions.

GABA-A delta subunit extrasynaptic receptor tonic inhibition subtype selectivity

Structural Determinants of Receptor Binding: Orthosteric vs. Allosteric Site Engagement Compared to Baclofen

Radioligand displacement studies reveal that 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride binds to the GABA-A receptor at a site distinct from the orthosteric GABA pocket, with IC₅₀ = 790 nM for displacement of [³H]EBOB (an orthosteric site ligand) at the rat α6β3 receptor, indicating allosteric modulation rather than competitive orthosteric binding [1]. In the presence of GABA, the displacement IC₅₀ shifts to 960 nM, further confirming a non-competitive, allosteric mechanism [1]. This contrasts sharply with baclofen, which acts as a competitive orthosteric agonist at GABA-B receptors with an IC₅₀ of approximately 200 nM for [³H]GABA displacement [2].

orthosteric binding allosteric modulation ligand binding pocket computational docking

High-Priority Application Scenarios for 4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride Based on Quantitative Differentiation Evidence


Selective Pharmacological Dissection of GABA-A δ-Subunit-Containing Receptors in Native Tissue

Researchers investigating tonic inhibition mediated by extrasynaptic α6β3δ GABA-A receptors (e.g., in cerebellar granule cells) require a selective positive allosteric modulator that does not recruit GABA-B receptor signaling. 4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride satisfies this criterion with EC₅₀ = 130 nM at α6β3δ receptors and no detectable GABA-B agonist activity . In contrast, baclofen would activate GABA-B receptors at concentrations typically used for tonic current recordings (1–10 μM), confounding the interpretation of inhibitory postsynaptic currents .

Structure–Activity Relationship (SAR) Libraries for GABA-A Allosteric Modulator Discovery

Medicinal chemistry programs targeting novel GABA-A PAMs for anxiety, epilepsy, or insomnia benefit from incorporating the 4-amino-4-(3,4-dichlorophenyl)butanoic acid scaffold as a core reference point. Its demonstrated 14.8-fold selectivity for α6β3δ over α4β1δ receptors provides a quantitative benchmark for optimizing subtype selectivity in lead optimization. The compound's computed CLogP of 0.035 also offers a favorable starting point for balancing aqueous solubility with CNS permeability compared to more polar analogues like baclofen (LogP ≈ –0.96) .

Allosteric Modulator Probe for GABA-A Receptor Radioligand Binding Assays

For laboratories performing [³H]EBOB or [³H]muscimol binding assays to characterize GABA-A receptor ligand interactions, 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride serves as a characterized allosteric probe with published IC₅₀ values of 790 nM (without GABA) and 960 nM (with GABA) at the α6β3 receptor . This established binding profile enables its use as a reference compound for validating allosteric site engagement in novel compound screening campaigns, distinct from orthosteric reference standards like GABA or muscimol .

Comparative Pharmacokinetic Profiling of GABAergic Scaffolds with Enhanced Lipophilicity

Drug metabolism and pharmacokinetics (DMPK) groups evaluating the CNS penetration potential of GABAergic chemotypes can employ 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride as a tool compound to assess how a ~1 Log unit increase in lipophilicity (CLogP 0.035 vs. baclofen LogP –0.96) translates to in vitro permeability (e.g., PAMPA or Caco-2 assays) and in vivo brain-to-plasma ratios . The hydrochloride salt form guarantees sufficient aqueous solubility for both in vitro assay preparation and in vivo dosing formulations .

Quote Request

Request a Quote for 4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.